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molecular formula C4H10ClNO2S B153576 Thiomorpholine 1,1-dioxide hydrochloride CAS No. 59801-62-6

Thiomorpholine 1,1-dioxide hydrochloride

Cat. No. B153576
M. Wt: 171.65 g/mol
InChI Key: UOMTVKMKHZMFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109219B2

Procedure details

tert-Butyl 1,1-dioxothiomorpholine-4-carboxylate (2.03 g, 8.63 mmol) was dissolved in a mixture of hydrochloric acid-methanol 10 (20 ml) and tetrahydrofuran (20 ml); hydrochloric acid (4.0 ml) was added thereto during stirring at room temperature; and the reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated; methanol (20 ml), tetrahydrofuran (20 ml) and hydrochloric acid (4.0 ml) were added to the obtained crystals. Furthermore, water (10 ml) was added to this solution to perfectly dissolve the crystals; and this solution was stirred at room temperature for 1 hour. The solvent was concentrated under reduced pressure; and the obtained crystals were suspended in methanol, filtered off, washed with methanol, and dried under aeration to yield the title compound as colorless crystals (1.49 g, 8.65 mmol, quantitative).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:15])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[ClH:16]>Cl.CO.O1CCCC1>[ClH:16].[NH:5]1[CH2:6][CH2:7][S:2](=[O:15])(=[O:1])[CH2:3][CH2:4]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
O=S1(CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl.CO
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
during stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
and the reaction mixture was stirred at room temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
methanol (20 ml), tetrahydrofuran (20 ml) and hydrochloric acid (4.0 ml) were added to the obtained crystals
ADDITION
Type
ADDITION
Details
Furthermore, water (10 ml) was added to this solution
DISSOLUTION
Type
DISSOLUTION
Details
to perfectly dissolve the crystals
STIRRING
Type
STIRRING
Details
and this solution was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CCS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.65 mmol
AMOUNT: MASS 1.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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